molecular formula C10H10ClN3O B1430652 [5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol CAS No. 1126635-66-2

[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

Cat. No. B1430652
CAS RN: 1126635-66-2
M. Wt: 223.66 g/mol
InChI Key: VENRRBGYZSHJSH-UHFFFAOYSA-N
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Description

The compound “[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with a 4-chlorophenyl group, a methyl group, and a methanol group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The 4-chlorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the 4-chlorophenyl group, the methyl group, and the methanol group. Techniques such as NMR and IR spectroscopy could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,4-triazole ring might undergo reactions with electrophiles, while the methanol group could participate in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar methanol group and the nonpolar 4-chlorophenyl and methyl groups .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s worth noting that compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds such as indole derivatives have been found to possess various biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Similar compounds have shown various biological activities , suggesting that the compound could have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials .

properties

IUPAC Name

[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-14-9(6-15)12-13-10(14)7-2-4-8(11)5-3-7/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENRRBGYZSHJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Reactant of Route 5
[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Reactant of Route 6
[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

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